An In-Depth Technical Guide to 4-(Methoxymethoxy)-2,6-dimethylphenylboronic Acid: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 4-(Methoxymethoxy)-2,6-dimethylphenylboronic Acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid, a specialized arylboronic acid derivative. We will delve into its core chemical properties, the strategic rationale behind its molecular design, and its practical application in modern synthetic chemistry, particularly within the realm of pharmaceutical development. The insights provided are grounded in established chemical principles and field-proven methodologies.
Core Compound Profile and Physicochemical Properties
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is a bifunctional organic compound featuring a boronic acid moiety and a methoxymethyl (MOM) protected phenol. Its structure is strategically designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of two ortho-methyl groups introduces significant steric hindrance around the boronic acid, a feature that can be exploited to control reactivity and selectivity in complex syntheses. The MOM group serves as a robust protecting group for the otherwise reactive phenolic hydroxyl, ensuring it remains inert until its desired cleavage under specific acidic conditions.[1][2]
Data Summary: Physicochemical Characteristics
The key properties of this reagent are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1000414-17-4 | [3][4] |
| Molecular Formula | C₁₀H₁₅BO₄ | [3] |
| Molecular Weight | 210.03 g/mol | [3] |
| Appearance | White to off-white solid, powder, or crystals | |
| Purity | Typically ≥97-98% | [5][6] |
| Boiling Point | 383.5 ± 52.0 °C (Predicted) | [3] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | Room Temperature; store in a dry, sealed container | [5][7][8] |
| SMILES | COCOCc1cc(C)c(B(O)O)c(C)c1 | [5] |
| InChIKey | UOSSBXMFWPYHEF-UHFFFAOYSA-N | [7] |
Molecular Structure Visualization
The diagram below illustrates the key functional components of the molecule.
Caption: 2D structure of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid.
Core Reactivity and Mechanistic Considerations
A. The Suzuki-Miyaura Coupling Reaction: A Cornerstone Application
The primary utility of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl systems, which are common motifs in pharmaceuticals.[9]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is essential. It undergoes oxidative addition with an aryl halide (the electrophilic partner).
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not merely an additive but a critical activator. It converts the boronic acid into a more nucleophilic boronate salt ([Ar-B(OH)₃]⁻), which is necessary for the key transmetalation step where the aryl group is transferred from boron to the palladium center.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is common. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
-
Steric Influence: The two ortho-methyl groups sterically shield the carbon-boron bond. This can slow the rate of transmetalation compared to unhindered boronic acids. This feature can be advantageous for achieving selectivity in molecules with multiple coupling sites. However, it may also necessitate more reactive catalysts (e.g., those with bulky phosphine ligands) or higher reaction temperatures to achieve efficient conversion.
B. The Role and Lability of the Methoxymethyl (MOM) Protecting Group
The phenolic hydroxyl group is acidic and nucleophilic, making it incompatible with many organometallic reagents and reaction conditions. The methoxymethyl (MOM) ether serves as a robust protecting group to mask this reactivity.[2]
-
Stability: The MOM group is an acetal, which is stable under a wide range of non-acidic conditions, including strongly basic media, exposure to organolithium reagents, and various oxidative and reductive environments. This stability is crucial for its survival during the Suzuki coupling.
-
Deprotection Mechanism: The MOM ether is reliably cleaved under acidic conditions.[1] The reaction is initiated by protonation of one of the acetal oxygens, converting it into a good leaving group (methanol or formaldehyde). The resulting oxocarbenium ion is then attacked by water or another nucleophile to release the free phenol. Common reagents for this deprotection include hydrochloric acid in methanol or trifluoroacetic acid (TFA) in dichloromethane.[1][10]
Field-Proven Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the application of this reagent. These protocols are designed to be self-validating, incorporating standard controls and monitoring steps.
Protocol 1: Suzuki-Miyaura Cross-Coupling Workflow
This protocol outlines a typical procedure for coupling 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid with a generic aryl bromide.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Addition of Base and Solvents:
-
Add the base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the degassed solvent system, for example, a 4:1 mixture of Dioxane and Water.
-
Rationale: The base is essential for activating the boronic acid. Solvents must be degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) to remove dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide starting material is consumed (typically 4-24 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Rationale: The aqueous work-up removes the inorganic base and salts. Brine wash helps to break any emulsions and remove residual water.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
-
Suzuki-Miyaura Workflow Diagram
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Post-Coupling MOM Group Deprotection
This protocol describes the removal of the MOM protecting group to reveal the free phenol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the MOM-protected biaryl product (1.0 eq) in a suitable solvent like methanol or a THF/water mixture.
-
Acidification: Add a catalytic or stoichiometric amount of a strong acid. For example, add concentrated hydrochloric acid (2-4 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-6 hours.
-
Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar phenolic product.
-
Quenching and Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Rationale: The basic quench neutralizes the strong acid to prevent degradation of acid-sensitive functionalities and to make the work-up safer.
-
-
Purification: Concentrate the solvent and purify the crude product by flash chromatography or recrystallization to yield the final phenolic compound.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][7][11]
-
Precautionary Measures:
-
Handling Recommendations:
-
Always handle this chemical in a well-ventilated fume hood.[13]
-
Ensure appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is worn at all times.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[13]
-
Store the container tightly closed in a dry place away from incompatible materials.[13]
-
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
(2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303. (n.d.). PubChem. Retrieved from [Link]
-
MOM Deprotection. (2024, May 19). Reddit. Retrieved from [Link]
-
A modified procedure for the deprotection of methoxymethyl ether. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Methoxymethyl ether. (n.d.). Wikipedia. Retrieved from [Link]
-
4-Methoxyphenylboronic acid. (n.d.). SpectraBase. Retrieved from [Link]
-
Untitled. (n.d.). Regulations.gov. Retrieved from [Link]
-
(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). PMC - NIH. Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
(3-Methoxy-2,6-dimethylphenyl)boronic acid | C9H13BO3 | CID 45091285. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid CAS#: 1000414-17-4 [m.chemicalbook.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chemscene.com [chemscene.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 4-Methoxy-2,6-dimethylphenylboronic acid | 361543-99-9 [sigmaaldrich.com]
- 8. CAS 361543-99-9 | 4-Methoxy-2,6-dimethylphenylboronic acid - Synblock [synblock.com]
- 9. chemimpex.com [chemimpex.com]
- 10. reddit.com [reddit.com]
- 11. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Methoxy-2,6-dimethylphenylboronic Acid | 361543-99-9 | TCI Deutschland GmbH [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
